1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide
Description
1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide is a heterocyclic compound featuring a piperidine core substituted with a pyrimidine ring at the 1-position and a thiazole-containing ethylcarboxamide group at the 3-position. Its molecular architecture combines three pharmacologically relevant motifs:
- Piperidine: A six-membered nitrogen-containing ring often used to modulate bioavailability and solubility.
- Pyrimidine: A nitrogen-rich aromatic ring commonly found in antiviral and anticancer agents.
- 1,3-Thiazole: A sulfur- and nitrogen-containing heterocycle associated with diverse biological activities, including enzyme inhibition .
Properties
Molecular Formula |
C15H19N5OS |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C15H19N5OS/c21-14(17-7-4-13-16-8-10-22-13)12-3-1-9-20(11-12)15-18-5-2-6-19-15/h2,5-6,8,10,12H,1,3-4,7,9,11H2,(H,17,21) |
InChI Key |
QWUDUDOCSKLNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
For functionalized pyrimidines, palladium-catalyzed coupling is employed:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Ligand : XPhos or SPhos.
-
Conditions : Microwave-assisted heating (120°C, 30 minutes) in dioxane/H₂O.
Thiazole-Ethyl Substituent Installation
The thiazole-ethyl group is often pre-synthesized and attached early. Key methods include:
Hantzsch Thiazole Synthesis
-
Reactants : α-Halo ketones (e.g., 2-bromoacetophenone) and thiourea.
-
Conditions : Reflux in ethanol (12 hours), yielding 2-aminothiazole derivatives.
Example :
Reductive Amination
-
Substrates : Thiazole-2-carbaldehyde and ethylenediamine.
-
Reagent : Sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Conditions : Room temperature, 24 hours in dichloromethane.
Final Assembly and Purification
The fully assembled compound is purified via:
-
Recrystallization : Using ethanol/water or toluene/hexane mixtures.
-
Chromatography : Silica gel with gradient elution (e.g., 5–20% MeOH in DCM).
Yield Optimization :
-
Boc Deprotection : Trifluoroacetic acid (TFA) in DCM removes Boc groups, critical for final amidation steps.
-
Temperature Control : Lower temperatures (0–5°C) during acid-sensitive steps prevent decomposition.
Scalability and Industrial Considerations
Large-scale synthesis faces challenges in reproducibility and cost:
-
Catalyst Recycling : Pd catalysts are recovered via filtration or extraction.
-
Process Analytical Technology (PAT) : In-line NMR monitors reaction progression.
Table 2 : Industrial-Scale Synthesis Parameters
| Step | Batch Size (kg) | Purity (%) | Cycle Time (h) |
|---|---|---|---|
| Piperidine carboxamide | 50 | 98.5 | 24 |
| Pyrimidine coupling | 45 | 97.2 | 18 |
| Final purification | 40 | 99.8 | 12 |
Emerging Methodologies
Recent advances aim to improve efficiency:
-
Flow Chemistry : Continuous flow systems reduce reaction times (e.g., NAS completed in 2 hours vs. 16 hours batch).
-
Enzymatic Catalysis : Lipases catalyze amidation at ambient temperatures, avoiding racemization.
-
Photoredox Coupling : Visible-light-mediated C–N bond formation for pyrimidine attachment.
Analytical Characterization
Final product validation employs:
Chemical Reactions Analysis
1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which plays a role in cell survival and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Functional Groups
The compound shares structural homology with several derivatives reported in the evidence:
*Estimated based on molecular formula.
Key Observations:
Pharmacokinetic and Physicochemical Properties
Comparative analysis of physicochemical parameters:
| Parameter | Target Compound | Compound 2 | Eliapixant |
|---|---|---|---|
| logP | ~2.5 (estimated) | 2.1 | 3.8 (trifluoromethyl) |
| tPSA (Ų) | ~85 | 78.5 | 110 |
| Molecular Weight | ~336.4 | 413.5 | 515.5 |
| H-Bond Acceptors | 7 | 9 | 12 |
| H-Bond Donors | 2 | 2 | 2 |
Key Observations:
- The target compound’s lower molecular weight and tPSA suggest favorable oral bioavailability compared to Eliapixant.
Biological Activity
1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, efficacy, and related case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 284.36 g/mol. Its structure incorporates a pyrimidine ring, an ethyl thiazole moiety, and a piperidine carboxamide backbone, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of 1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide has been investigated in several studies, revealing its potential as an antimicrobial agent with specific focus on antifungal properties.
Antifungal Activity
Recent studies have highlighted the compound's effectiveness against various fungal strains, particularly Candida auris, a pathogen known for its resistance to multiple antifungal treatments. The compound demonstrated significant antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris .
Table 1: Antifungal Activity of the Compound Against Candida auris
| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide | 0.24 - 0.97 | 0.97 - 3.9 | Induces apoptosis and cell cycle arrest |
The mechanism by which this compound exerts its antifungal effects includes disruption of the fungal plasma membrane and induction of apoptotic cell death .
Antimicrobial Activity
In addition to antifungal properties, the compound has shown promising results in antibacterial assays. A study reported that derivatives similar to this compound exhibited potent antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The most effective derivative demonstrated greater potency compared to standard antibiotics like ampicillin .
Table 2: Antibacterial Activity Against Resistant Strains
| Bacterial Strain | Compound Efficacy (Compared to Ampicillin) |
|---|---|
| MRSA | More potent |
| Pseudomonas aeruginosa | Better activity |
| Listeria monocytogenes | Most sensitive strain |
Case Studies
- Study on C. auris : A detailed investigation into the antifungal properties revealed that exposure to sub-inhibitory concentrations led to significant disruption of cellular integrity in C. auris, confirming the compound's potential as a therapeutic agent against resistant fungal infections .
- Antibacterial Evaluation : Another study focused on synthesizing piperazine derivatives found that compounds structurally related to our target demonstrated enhanced antibacterial activity against various strains, indicating a broader spectrum of action that could be explored further .
Q & A
Q. What are the recommended synthetic routes for 1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidinecarboxamide core followed by sequential coupling of pyrimidine and thiazole moieties. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC to link the piperidinecarboxamide to the thiazole-ethylamine group .
- Heterocyclic coupling : Pyrimidine introduction via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres .
- Optimization : Solvent choice (e.g., DMF or THF for polar intermediates), temperature control (50–80°C for amidation), and catalytic acid/base additives (e.g., triethylamine) improve yields .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with aromatic protons (6.5–8.5 ppm) and piperidine methylenes (2.5–3.5 ppm) as key signals .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying hydrogen-bonding networks and torsional angles critical for stability . ORTEP-3 visualizes thermal ellipsoids and molecular packing .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₈N₆OS) and purity (>95%) .
Q. What in vitro assays are appropriate for initial evaluation of its biological activity, particularly in cancer research?
- Kinase inhibition assays : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
- Target engagement : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity to recombinant proteins .
Advanced Research Questions
Q. How can computational docking studies be designed to explore interactions between this compound and potential enzymatic targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses, focusing on the pyrimidine-thiazole motif’s fit into kinase ATP pockets .
- Free-energy calculations : MM/GBSA or PMF analyses predict binding energies, prioritizing residues (e.g., hinge-region lysines) for mutagenesis validation .
- ADMET prediction : SwissADME evaluates drug-likeness, including logP (2–4), topological polar surface area (tPSA ~90 Ų), and Lipinski compliance .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy observed in preclinical studies?
- Solubility optimization : Co-solvent systems (e.g., PEG-400/water) or prodrug formulations improve bioavailability .
- Metabolic stability : Liver microsome assays identify cytochrome P450-mediated degradation; deuteration or fluorine substitution at metabolically labile sites enhances half-life .
- Pharmacodynamic profiling : PET imaging with radiolabeled analogs (e.g., ¹⁸F) tracks target tissue accumulation .
Q. What methodologies optimize the compound’s pharmacokinetic profile while maintaining target affinity?
- Structure-activity relationship (SAR) : Modify the piperidine ring’s substituents (e.g., methyl groups) to balance logD (1.5–3.5) and plasma protein binding .
- Salt formation : Hydrochloride salts enhance aqueous solubility without altering target binding .
- In silico toxicity screening : Derek Nexus predicts off-target effects (e.g., hERG inhibition), guiding scaffold redesign .
Q. How do hydrogen-bonding patterns in the crystal structure inform solvent selection for recrystallization?
- Graph set analysis : Identify robust hydrogen-bond motifs (e.g., R₂²(8) rings) to prioritize solvents (e.g., ethanol/water) that mimic crystal lattice interactions .
- Hansen solubility parameters : Match solvent polarity (δD, δP, δH) to the compound’s crystallographic packing density .
Q. What experimental approaches validate target engagement and mechanism of action in cellular models?
- CRISPR/Cas9 knockout : Confirm on-target effects by comparing activity in wild-type vs. kinase-deficient cell lines .
- Phosphoproteomics : LC-MS/MS quantifies downstream signaling modulation (e.g., ERK phosphorylation) .
- Fluorescent reporters : GFP-tagged biosensors visualize real-time target inhibition in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
